7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound specifically has garnered attention due to its potential therapeutic applications, particularly in medicinal chemistry.
The structure of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine features a chloro substituent at the seventh position of the quinoline ring and a dimethylpropyl amine side chain. The presence of these functional groups contributes to its unique chemical properties and biological activities.
The compound can be synthesized from commercially available precursors, such as 4,7-dichloroquinoline. It falls under the category of heterocyclic organic compounds, specifically classified as an amine due to the presence of an amino group attached to the quinoline structure. Its classification also includes being a chlorinated compound, which often influences its reactivity and interaction with biological targets.
The synthesis of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine can be achieved through a multi-step process:
The synthesis generally involves monitoring reaction progress using techniques such as thin-layer chromatography (TLC) and characterizing the final product through methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, yields can be optimized by adjusting reaction conditions such as temperature and solvent choice .
The molecular formula for 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is . The structural representation includes:
Key structural data include:
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine can undergo various chemical reactions typical of amines and chlorinated compounds:
Reactions are typically conducted in controlled environments to optimize yields and minimize side products. Reaction conditions such as pH, temperature, and solvent choice play crucial roles in determining outcomes .
The mechanism of action for 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine in biological systems is not fully elucidated but is hypothesized based on its structural characteristics:
Data from studies indicate that similar compounds exhibit potent activity against various pathogens by disrupting cellular processes or inhibiting essential enzymatic functions .
Relevant physicochemical parameters can be calculated using tools like Lipinski’s rule of five to predict bioavailability .
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine has potential applications in several scientific fields:
The compound 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is systematically identified through IUPAC conventions as a quinoline derivative substituted at the 4-position with an amino group linked to a neopentyl (2,2-dimethylpropyl) moiety and at the 7-position with chlorine. Alternative nomenclature includes 7-chloro-N-neopentyl-4-quinolinamine, emphasizing the neopentyl chain [2] [4]. Key identifiers include:
Table 1: Systematic Identifiers of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine
Identifier Type | Value |
---|---|
IUPAC Name | 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine |
Synonym | 7-chloro-N-neopentyl-4-quinolinamine |
CAS No. | 1284968-35-9 |
Molecular Formula | C₁₄H₁₇ClN₂ |
Molecular Weight | 248.75 g/mol |
InChIKey | YBJTZUHHCWIXAI-UHFFFAOYSA-N |
The molecular structure features a planar quinoline core with the neopentyl group (C(CH₃)₃-CH₂-) attached via the amino linker. The bulky 2,2-dimethylpropyl substituent induces steric hindrance, forcing the alkyl chain into a conformation perpendicular to the quinoline plane to minimize van der Waals repulsions. This steric profile reduces molecular flexibility, evidenced by a low fraction of sp³ carbons (Fsp³ = 0.357) [4]. The Cl atom at C7 and the amino group at C4 are positioned meta to each other, influencing electronic delocalization. Rotatable bonds are limited to two: the C-N bond of the amine and the C-C bond adjacent to the amino group [4].
NMR: Predicted ¹H-NMR signals include aromatic protons (δ 6.5–8.5 ppm) for the quinoline ring, a singlet for the tert-butyl group (δ 1.05 ppm, 9H), and a doublet for the methylene bridge (δ 3.35 ppm, 2H) [2] [4]. The chlorine atom at C7 deshields adjacent protons (H6/H8), shifting them downfield.Mass Spectrometry: The molecular ion peak appears at m/z 248.75 [M]⁺. Fragmentation patterns show dominant peaks at m/z 231.10 [M–H₂O]⁺ and 247.10 [M–H]⁻. Adducts include [M+H]⁺ (m/z 249.12) and [M+Na]⁺ (m/z 271.10) [5].IR: Characteristic stretches involve N-H (3350 cm⁻¹), aromatic C=C (1600 cm⁻¹), and C-N (1250 cm⁻¹) [3].
Table 2: Key Spectroscopic Signatures
Technique | Signals/Peaks | Interpretation |
---|---|---|
¹H-NMR | δ 1.05 (s, 9H) | tert-Butyl protons |
δ 3.35 (d, 2H) | Methylene protons | |
δ 6.5–8.5 (m, 4H) | Quinoline protons | |
MS (ESI+) | m/z 249.12 | [M+H]⁺ adduct |
m/z 231.10 | [M–H₂O]⁺ fragment | |
IR | 3350 cm⁻¹ | N-H stretch |
No experimental crystallographic data exists for this compound in the provided sources. However, computational modeling predicts a herringbone packing motif typical of fused heterocycles. The neopentyl group’s steric bulk likely disrupts π-π stacking, favoring C–H···π or van der Waals interactions. Hydrogen bonding between the amine (N–H) and quinoline nitrogen may stabilize the lattice [4]. Powder X-ray diffraction (PXRD) data is unavailable, but the compound is reported as a solid powder at room temperature [2] [4].
Tautomerism is not experimentally observed due to the compound’s rigid scaffold. The amino group (–NH–) and quinoline nitrogen are fixed, preventing prototropic shifts. Density functional theory (DFT) simulations reveal polarized electronic distribution: the chlorine atom withdraws electron density (σₚ = +0.23), making C7 electron-deficient, while the neopentylamino group donates electrons to C4 (σₚ = –0.17). This push-pull effect stabilizes the lowest unoccupied molecular orbital (LUMO) on the quinoline ring. Key electronic parameters include:
Table 3: Computed Electronic Properties
Property | Value | Method/Source |
---|---|---|
LogP | 3.83–4.35 | Predicted (PubChem/Fluorochem) |
TPSA | 24.92 Ų | Topological calculation |
HOMO-LUMO Gap | Not reported | DFT (implied) |
Dipole Moment | Not reported | DFT (implied) |
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